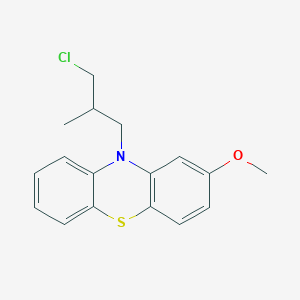

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine

Vue d'ensemble

Description

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a chloro-substituted propyl group and a methoxy group attached to the phenothiazine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine typically involves the following steps:

Starting Materials: The synthesis begins with phenothiazine as the core structure.

Substitution Reaction: The introduction of the 3-chloro-2-methylpropyl group is achieved through a nucleophilic substitution reaction. This involves reacting phenothiazine with 3-chloro-2-methylpropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Methoxylation: The methoxy group is introduced by reacting the intermediate product with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloro group, converting it to a methyl group.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 10-(2-Methylpropyl)-2-methoxy-10H-phenothiazine.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antipsychotic and Antidepressant Properties

- Phenothiazines, including derivatives like 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine, are primarily known for their antipsychotic effects. They act as dopamine antagonists and are used in the treatment of schizophrenia and other mood disorders .

- Case studies indicate that phenothiazine derivatives can modulate neurotransmitter activity, providing therapeutic benefits in neuropsychiatric conditions.

-

Neuroprotective Effects

- Research has shown that certain phenothiazine derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. For example, studies have evaluated their ability to inhibit excitotoxicity in neuronal cells .

- A notable case study demonstrated that phenothiazines could protect against ischemic damage in animal models, highlighting their potential for therapeutic use in stroke or traumatic brain injury scenarios.

- Antihistaminic Activity

Research Applications

-

Chemical Intermediates

- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including methotrimeprazine. Its unique structure allows for modifications that can lead to new therapeutic agents .

- Researchers utilize this compound to develop novel drugs with improved efficacy and reduced side effects.

-

Biochemical Studies

- The compound is used in biochemical assays to study drug interactions and mechanisms of action within biological systems. For instance, it has been involved in studies assessing the effects of different neuroleptics on behavior and cellular responses .

- Such studies are crucial for understanding how modifications to the phenothiazine structure can influence biological activity.

- Neuroprotection Against Ischemia

- Behavioral Modulation

Mécanisme D'action

The mechanism of action of 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is not fully understood but is believed to involve interactions with various neurotransmitter receptors in the brain. Phenothiazines typically act as antagonists at dopamine receptors, particularly the D2 receptor, which is associated with their antipsychotic effects. The compound may also interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.

Thioridazine: Known for its antipsychotic properties.

Uniqueness: 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a chloro-substituted propyl group and a methoxy group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Activité Biologique

10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine is a phenothiazine derivative with potential therapeutic applications, particularly in the fields of psychiatry and oncology. Phenothiazines are known for their antipsychotic properties, but they also exhibit a range of biological activities that can be leveraged for various medical applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₁₈ClNOS

- Molecular Weight : 319.85 g/mol

- CAS Number : 24724-55-8

Pharmacological Profile

Phenothiazines, including this compound, primarily act as antagonists at dopamine receptors, particularly D2 receptors. This mechanism underlies their use as antipsychotic agents. However, they also exhibit other biological activities:

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Dopamine Receptors : Primarily D2 receptor antagonism leads to reduced dopaminergic activity, which is beneficial in treating psychotic disorders.

- Calmodulin and Protein Kinase C Inhibition : This contributes to its anti-proliferative effects in cancer cells by disrupting calcium signaling pathways essential for cell growth and division .

Case Studies and Research Findings

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. While generally considered safe when used appropriately, potential side effects include sedation, weight gain, and extrapyramidal symptoms associated with dopamine receptor blockade.

Propriétés

IUPAC Name |

10-(3-chloro-2-methylpropyl)-2-methoxyphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-12(10-18)11-19-14-5-3-4-6-16(14)21-17-8-7-13(20-2)9-15(17)19/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVWJLFRRZKPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947659 | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24724-55-8 | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24724-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024724558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(3-chloro-2-methylpropyl)-2-methoxy-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.